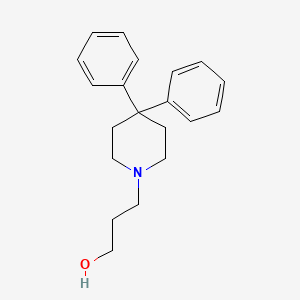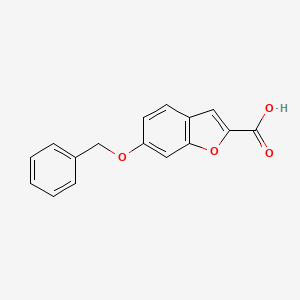
EINECS 255-085-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 255-085-9 is a chemical compound known for its various applications in scientific research and industry. It is a derivative of indene and is characterized by the presence of a fluorine atom, a methyl group, and a methylsulphinyl group attached to the indene ring. This compound is often used in the study of chemical reactions and biological processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 255-085-9 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methyl-1H-indene-3-acetic acid.
Formation of the Methylsulphinyl Derivative: The 4-(methylsulphinyl)phenyl group is introduced through a reaction with an appropriate sulfoxide reagent.
Methylene Group Introduction: The methylene group is added via a condensation reaction with a suitable aldehyde or ketone.
Final Product Formation: The sodium salt of the compound is formed by neutralizing the acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 255-085-9 undergoes various chemical reactions, including:
Oxidation: The methylsulphinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
EINECS 255-085-9 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of EINECS 255-085-9 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Sulindac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indene structure.
Indomethacin: Another NSAID with structural similarities to the indene ring system.
Diclofenac: A widely used NSAID with a different core structure but similar therapeutic effects.
Uniqueness
EINECS 255-085-9 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methylsulphinyl groups contribute to its reactivity and potential therapeutic applications.
Propiedades
Número CAS |
40796-29-0 |
|---|---|
Fórmula molecular |
C20H16FNaO3S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
sodium;2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1 |
Clave InChI |
YMXUJDLCLXHYBO-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-4-(mesityloxy)thieno[3,2-d]pyrimidine](/img/structure/B8437986.png)





![6-(Methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8438037.png)







